molecular formula C15H21NO4 B14033817 Dibutyl pyridine-2,5-dicarboxylate

Dibutyl pyridine-2,5-dicarboxylate

Cat. No.: B14033817
M. Wt: 279.33 g/mol
InChI Key: WKPHHUDVBBBVRP-UHFFFAOYSA-N
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Description

Dibutyl pyridine-2,5-dicarboxylate is an organic compound with the molecular formula C15H21NO4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of two ester groups attached to the pyridine ring at the 2 and 5 positions, making it a dicarboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

Pyridine-2,5-dicarboxylic acid+2ButanolH2SO4Dibutyl pyridine-2,5-dicarboxylate+2H2O\text{Pyridine-2,5-dicarboxylic acid} + 2 \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} Pyridine-2,5-dicarboxylic acid+2ButanolH2​SO4​​Dibutyl pyridine-2,5-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The reaction mixture is typically heated under reflux, and the water formed during the reaction is removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dibutyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form pyridine-2,5-dicarboxylic acid and butanol.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: Pyridine-2,5-dicarboxylic acid and butanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Dibutyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of dibutyl pyridine-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing pyridine-2,5-dicarboxylic acid, which may have its own biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl pyridine-2,6-dicarboxylate: Another ester derivative of pyridine with similar chemical properties.

    Pyridine-2,5-dicarboxylic acid: The parent compound from which dibutyl pyridine-2,5-dicarboxylate is derived.

Uniqueness

This compound is unique due to its specific ester groups, which confer distinct chemical and physical properties. Its longer butyl chains compared to dimethyl pyridine-2,6-dicarboxylate may result in different solubility and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

dibutyl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C15H21NO4/c1-3-5-9-19-14(17)12-7-8-13(16-11-12)15(18)20-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WKPHHUDVBBBVRP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCC

Origin of Product

United States

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